A Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 793658-98-7): A Key Building Block in Modern Drug Discovery
A Technical Guide to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS 793658-98-7): A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS No. 793658-98-7), a heterocyclic building block of increasing importance in medicinal chemistry. We will explore the strategic value of the tetrahydropyran (THP) scaffold, detail the physicochemical properties of this specific derivative, propose a robust synthetic pathway based on established chemical principles, and discuss its applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex therapeutic challenges.
The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, recognized for its frequent appearance in a wide array of biologically active natural products and FDA-approved pharmaceuticals.[1][2] Its utility stems from a unique combination of properties that favorably influence a drug candidate's pharmacokinetic and pharmacodynamic profile.
Unlike its carbocyclic analogue, cyclohexane, the THP ring possesses an oxygen atom that can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[3] This feature, combined with the ring's non-planar, rigid conformation, helps to reduce the entropic penalty upon binding. Furthermore, THP derivatives typically exhibit lower lipophilicity compared to their cyclohexyl counterparts, a crucial attribute for improving a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The incorporation of the THP motif is a well-established strategy in the development of therapeutics for a range of diseases, from cancer to neurological disorders.[4][5]
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a particularly valuable derivative. Its 4,4-disubstituted (gem-disubstituted) nature provides a defined three-dimensional exit vector for further molecular elaboration. The presence of two distinct and orthogonally reactive functional groups—a primary amine and a methyl ester—offers synthetic chemists versatile handles for constructing diverse molecular libraries aimed at optimizing target engagement and ADME profiles.
Physicochemical and Structural Properties
A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 793658-98-7 | [6] |
| Molecular Formula | C₈H₁₅NO₃ | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| IUPAC Name | Methyl 4-(aminomethyl)oxane-4-carboxylate | N/A |
| InChI Key | Not readily available | N/A |
| Canonical SMILES | COC(=O)C1(CN)CCOCC1 | [7] |
| Appearance | Not specified; likely an oil or low-melting solid | N/A |
| Storage | Store at room temperature, sealed, under dry conditions. | [6] |
Note: Experimental data such as density, boiling point, and flash point are not widely available in public literature for this specific compound. Researchers should refer to the supplier-specific Safety Data Sheet (SDS) for detailed information.
Synthetic Strategy and Methodologies
While specific peer-reviewed synthetic procedures for this exact molecule are not abundant, a logical and efficient pathway can be devised based on well-established organic chemistry principles and available precursor information. The most plausible route involves the reduction of a nitrile precursor.
Retrosynthetic Analysis
The primary amine of the target molecule can be retrosynthetically disconnected to a nitrile group (-CN). This leads to the key intermediate, Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS 362703-30-8) .[8] This intermediate can, in turn, be synthesized via a cyclization reaction involving the simultaneous introduction of the cyano and ester moieties at the 4-position.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The forward synthesis is a two-step process starting from commercially available materials.
Caption: Proposed two-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
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Principle: This step involves a base-mediated double alkylation of methyl cyanoacetate with bis(2-bromoethyl) ether to form the tetrahydropyran ring. The α-proton of methyl cyanoacetate is acidic and can be removed by a suitable base to generate a nucleophilic enolate, which then sequentially displaces the two bromide leaving groups.
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Methodology:
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To a stirred suspension of a strong base (e.g., sodium hydride, 2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add methyl cyanoacetate (1.0 equivalent) dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
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Add bis(2-bromoethyl) ether (1.05 equivalents) dropwise, maintaining the temperature below 25 °C.[8]
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired nitrile intermediate.
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Step 2: Reduction of Nitrile to Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
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Principle: The nitrile functional group is reduced to a primary amine. Catalytic hydrogenation is often preferred for its scalability and milder conditions, while hydride reagents like LiAlH₄ offer a powerful alternative.
-
Methodology (Catalytic Hydrogenation):
-
Dissolve the nitrile intermediate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (e.g., 10-20% by weight) to the solution. For improved efficiency, ammonia is sometimes added to the solvent to suppress the formation of secondary amine byproducts.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Further purification via chromatography or distillation may be necessary to obtain the final product of high purity.
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Applications in Drug Discovery and Development
The unique structural features of this building block make it highly valuable for addressing several key challenges in drug design.
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CNS-Penetrant Scaffolds: The molecule's balance of polarity and lipophilicity, conferred by the THP ring and functional groups, makes it an attractive starting point for designing ligands intended to cross the blood-brain barrier. It is explicitly noted as an intermediate for CNS agents and analgesics.[6]
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Enhanced Metabolic Stability: The gem-disubstituted carbon at the 4-position is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This inherent stability can be used to design drug candidates with improved pharmacokinetic profiles.[6]
-
Peptidomimetic and Constrained Analogs: The constrained ring system can be used to mimic peptide turns or to lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for targets like neurotransmitter receptors.[6]
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Versatile Handles for Library Synthesis: The amine and ester groups serve as orthogonal points for diversification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
Caption: Diversification pathways from the core scaffold.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
SDS: This document is for informational purposes only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The toxicological properties of this compound have not been fully investigated.
Conclusion
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to long-standing challenges in medicinal chemistry. Its combination of a favorable heterocyclic core, built-in metabolic stability, and versatile synthetic handles makes it an exceptionally powerful tool for the design and synthesis of next-generation therapeutics. As drug discovery programs continue to demand molecules with greater three-dimensionality and optimized ADME properties, the utility and adoption of scaffolds like this are poised to grow significantly.
References
- Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
- BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
- Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- MySkinRecipes. (n.d.). Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate.
- ChemicalBook. (2023). What is Tetrahydropyran?.
- National Institutes of Health (NIH). (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
- Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
- Echemi. (n.d.). CAS No.137864-55-2.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Guidechem. (n.d.). methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate 362703-30-8.
- Accela ChemBio. (n.d.). 1440519-73-2 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET.
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate [myskinrecipes.com]
- 7. 137864-55-2(ethyl 1-(aminomethyl)cyclohexane-1-carboxylate) | Kuujia.com [kuujia.com]
- 8. guidechem.com [guidechem.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
